molecular formula C16H15N3O B5611967 1-[7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 310422-26-5

1-[7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5611967
CAS No.: 310422-26-5
M. Wt: 265.31 g/mol
InChI Key: SCHQLCFITYFCAX-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 886152-33-6) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₆H₁₅N₃O and a molecular weight of 253.3 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methylphenyl group at position 2 and an acetyl group at position 6. Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in drug discovery, with applications ranging from anticancer agents to central nervous system modulators .

Properties

IUPAC Name

1-[7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-4-6-13(7-5-10)15-8-16-17-9-14(12(3)20)11(2)19(16)18-15/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQLCFITYFCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158845
Record name 1-[7-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310422-26-5
Record name 1-[7-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310422-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[7-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications, leading to diverse analogs with varying physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methylphenyl (C2) C₁₆H₁₅N₃O 253.3 Balanced lipophilicity; potential anticancer intermediate
1-(7-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Phenyl (C2) C₁₄H₁₂N₄O 252.27 Reduced steric bulk; no methyl group on phenyl
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone 4-chlorophenyl (C2) C₁₄H₁₂ClN₃O 285.72 Electron-withdrawing Cl enhances reactivity; potential for halogen bonding
1-(2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Amino (C2) C₈H₉N₅O 191.19 Hydrogen-bonding capability; improved solubility
1-[7-Methyl-2-(prop-2-yn-1-ylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Propargylthio (C2) C₁₁H₁₀N₄OS 246.29 Sulfur and alkyne groups may influence metabolic stability

Challenges and Limitations

  • Solubility: Amino-substituted analogs () show better aqueous solubility but may suffer from metabolic instability .
  • Synthetic Complexity : Propargylthio derivatives () require specialized reagents, limiting scalability .

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